Cas no 134508-36-4 (1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI))

1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) structure
134508-36-4 structure
Product Name:1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
CAS No:134508-36-4
MF:C29H46O3
MW:442.673749446869
CID:142747
PubChem ID:9547514
Update Time:2025-04-19

1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI) Chemical and Physical Properties

Names and Identifiers

    • 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methylene-(9CI)
    • (5E)-5-[(2E)-2-[1-[(E)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • 1,25-dihydroxy-26,27-dihomo-22-ene-vitamin D3
    • 1,3-Cyclohexanediol,5-[[1-(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene]ethylidene]-4-methyle
    • (5E)-5-[(2E)-2-{1-[(2E)-5-ethyl-5-hydroxy-1-methylhept-2-en-1-yl]-7a-methyloctahydro-4H-inden-4-ylidene}ethylidene]-4-methylidenecyclohexane-1,3-diol (non-preferred name)
    • 1,25-Dde-D3
    • 1,25-Dihydroxy-26,27-dihomo-22-ene-cholecalciferol
    • 1,3-Cyclohexanediol, 5-((1,(5-ethyl-5-hydroxy-1-methyl-2-heptenyl)octahydro-7a-methyl-4H-inden-4-ylidene)ethylidene)-4-methylene-
    • (1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R)-6-ethyl-6-hydroxyoct-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
    • (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrovitamin D3 / (22E)-1alpha,25-dihydroxy-26,27-dimethyl-22,23-didehydrocholecalciferol
    • (5Z,7E,22E)-(1S,3R)-26,27-dimethyl-9,10-seco-5,7,10(19),22-cholestatetraene-1,3,25-triol
    • LMST03020406
    • 134508-36-4
    • Inchi: 1S/C29H46O3/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(30)19-27(31)21(23)4/h8,10,12-13,20,24-27,30-32H,4,6-7,9,11,14-19H2,1-3,5H3/b10-8+,22-12+,23-13-/t20-,24-,25-,26+,27+,28-/m1/s1
    • InChI Key: WHWKLKACDYYBGB-UFUMXLEGSA-N
    • SMILES: OC(CC)(CC)C/C=C/[C@@H](C)[C@H]1CC[C@H]2/C(=C/C=C3\C(=C)[C@H](C[C@@H](C\3)O)O)/CCC[C@]12C

Computed Properties

  • Exact Mass: 442.344695
  • Monoisotopic Mass: 442.344695
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 32
  • Rotatable Bond Count: 7
  • Complexity: 756
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 6
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 60.7
  • XLogP3: 5.6

Experimental Properties

  • Density: 1.06
  • Boiling Point: 592.2°Cat760mmHg
  • Flash Point: 246.5°C
  • Refractive Index: 1.552
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